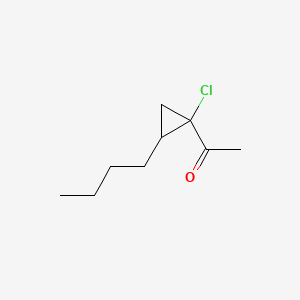
1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one is an organic compound that belongs to the class of cyclopropyl ketones. This compound is characterized by the presence of a cyclopropyl ring substituted with a butyl group and a chlorine atom, along with a ketone functional group. It is a colorless liquid at room temperature and is used as an intermediate in the synthesis of various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one typically involves the chlorination of cyclopropyl methyl ketone. The process can be summarized as follows:
Starting Material: Cyclopropyl methyl ketone.
Chlorination: The starting material is dissolved in a suitable solvent such as dichloromethane. Chlorine gas is then introduced into the reaction mixture at a controlled temperature, usually below 5°C, to prevent side reactions.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to avoid unwanted oxidation. The chlorination is typically performed for several hours until the desired product is obtained.
Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is isolated using industrial-scale distillation units.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the cyclopropyl ring can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents.
Major Products
Nucleophilic Substitution: Substituted cyclopropyl ketones.
Reduction: Cyclopropyl alcohols.
Oxidation: Cyclopropyl carboxylic acids.
Aplicaciones Científicas De Investigación
1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target molecule. The cyclopropyl ring and the ketone group play a crucial role in determining the reactivity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(1-chlorocyclopropyl)ethanone: A similar compound with two chlorine atoms on the cyclopropyl ring.
Cyclopropyl methyl ketone: The starting material for the synthesis of 1-(2-Butyl-1-chlorocyclopropyl)ethan-1-one.
Cyclopropyl carboxylic acid: An oxidized derivative of cyclopropyl ketones.
Uniqueness
This compound is unique due to the presence of the butyl group, which can influence its reactivity and interactions with other molecules. The combination of the cyclopropyl ring, chlorine atom, and ketone group provides a distinct chemical profile that can be exploited in various synthetic and research applications.
Propiedades
Número CAS |
84388-83-0 |
|---|---|
Fórmula molecular |
C9H15ClO |
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
1-(2-butyl-1-chlorocyclopropyl)ethanone |
InChI |
InChI=1S/C9H15ClO/c1-3-4-5-8-6-9(8,10)7(2)11/h8H,3-6H2,1-2H3 |
Clave InChI |
HDFMFKZXBHYXOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC1(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



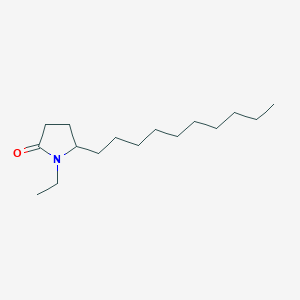

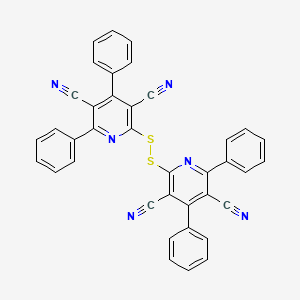
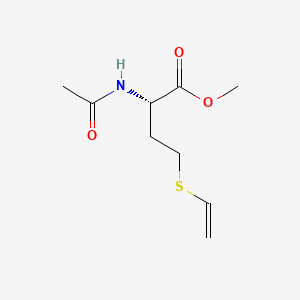
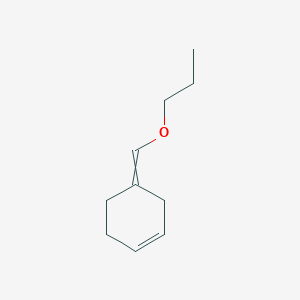
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

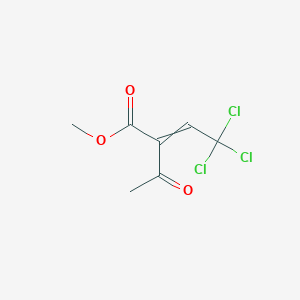
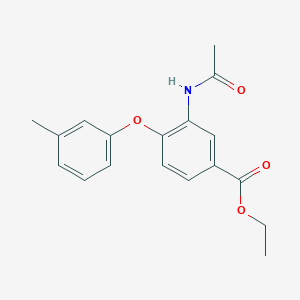
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
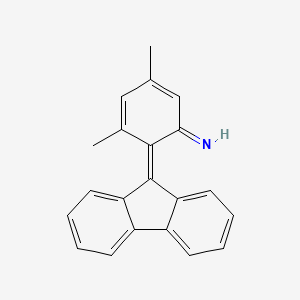
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
